2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5
Description
Overview of Polychlorinated Biphenyl (B1667301) Congeners in Environmental and Biological Systems
PCB congeners are found ubiquitously in the environment, including in the air, water, soil, and sediments. researchgate.net Due to their lipophilic (fat-loving) nature, they tend to bioaccumulate in the fatty tissues of living organisms and biomagnify through the food chain. researchgate.netnih.gov This results in higher concentrations in organisms at higher trophic levels, including fish, birds, and mammals, ultimately posing a risk to human health. researchgate.netnih.gov
The distribution of PCB congeners in environmental and biological samples is complex and varies from the original commercial mixtures (like Aroclors) due to differences in their physicochemical properties, which influence their fate and transport. clu-in.orgnih.gov Less chlorinated congeners are generally more volatile and may be more susceptible to biodegradation, while highly chlorinated congeners tend to be more persistent and sorb more strongly to particulate matter. nih.gov The specific congener patterns found in samples can provide insights into the sources and transformation processes of PCB contamination. nih.gov
Significance of Stable Isotope Labeling in Persistent Organic Pollutant Research
The analysis of persistent organic pollutants (POPs) like PCBs in complex environmental and biological matrices presents significant analytical challenges. researchgate.net Stable isotope labeling, the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or chlorine-37 (³⁷Cl) into a molecule, is a powerful tool in POP research. rsc.orgnih.gov Isotope-labeled compounds are chemically identical to their native counterparts but have a higher mass, allowing them to be distinguished and quantified accurately using mass spectrometry. researchgate.net
One of the primary applications of stable isotope-labeled standards is in isotope dilution mass spectrometry (IDMS). researchgate.netrsc.org In this technique, a known amount of an isotopically labeled standard of the target analyte is added to a sample before extraction and cleanup. escholarship.org The labeled standard acts as an internal standard that experiences the same losses as the native analyte during sample preparation. By measuring the ratio of the native analyte to the labeled standard in the final extract, a highly accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses. researchgate.net This approach is considered the gold standard for the quantitative analysis of POPs. researchgate.net
Stable isotope labeling is also crucial for tracing the environmental fate and metabolic pathways of POPs. nih.govnih.gov By introducing a labeled compound into a system, researchers can track its movement, transformation, and accumulation in different environmental compartments and biological tissues. nih.govnih.gov
Specific Focus on 2,2',5-Trichlorobiphenyl and its Deuterated Analog, 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5
2,2',5-Trichlorobiphenyl (PCB 18) is a specific PCB congener with three chlorine atoms attached to the biphenyl backbone. cdc.govchemicalbook.com Like other PCBs, it is a persistent environmental contaminant. The study of individual congeners is important as their toxicological properties can vary significantly. nih.gov
To facilitate its accurate quantification and study, the deuterated analog, this compound, has been synthesized. In this isotopically labeled version, five hydrogen atoms at specific positions on the biphenyl rings have been replaced with deuterium atoms. This mass difference allows it to be used as an internal standard in analytical methods for the determination of PCB 18.
Below are some of the physicochemical properties of 2,2',5-Trichlorobiphenyl:
| Property | Value |
| CAS Number | 37680-65-2 |
| Molecular Formula | C₁₂H₇Cl₃ |
| Molecular Weight | 257.54 g/mol |
| Melting Point | 44 °C |
| Boiling Point | 334.36 °C (estimated) |
| Water Solubility | 0.64 mg/L (at 25 °C) |
| Data sourced from ChemicalBook chemicalbook.com |
Research Scope and Objectives for this compound Investigations
The primary research application for this compound is its use as an internal standard for the quantitative analysis of the native 2,2',5-Trichlorobiphenyl (PCB 18) in various matrices. Research objectives involving this deuterated analog typically include:
Method Development and Validation: Developing and validating robust analytical methods, often using gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS), for the precise and accurate quantification of PCB 18 in environmental samples (e.g., soil, water, air) and biological tissues. escholarship.orgnih.gov The use of the deuterated standard is critical for ensuring the reliability of these methods. researchgate.net
Environmental Monitoring: Quantifying the levels of PCB 18 in different environmental compartments to assess the extent of contamination, identify sources, and monitor trends over time.
Human Exposure Assessment: Measuring concentrations of PCB 18 in human samples such as serum, adipose tissue, and breast milk to estimate human exposure levels and associated health risks.
Toxicokinetic and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion of PCB 18 in laboratory animals. The deuterated standard is essential for accurately tracking the parent compound and its metabolites. protocols.io
Food Safety Analysis: Monitoring the levels of PCB 18 in food products, particularly in fish and other fatty foods, to ensure compliance with regulatory limits and protect consumer health. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
262.6 g/mol |
IUPAC Name |
1,4-dichloro-2-(2-chloro-4,6-dideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H/i2D,3D,5D,6D,7D |
InChI Key |
DCMURXAZTZQAFB-QJLNLPRVSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Biphenyls
Historical Approaches to Polychlorinated Biphenyl (B1667301) Synthesis
Polychlorinated biphenyls (PCBs) are synthetic organochlorine compounds that were first synthesized in 1881. ebsco.com Commercial production began in the United States in 1929 by the Swann Chemical Corporation, which was later acquired by Monsanto Chemical Company. triumvirate.comwikipedia.org These compounds were valued for their chemical stability, non-flammability, high boiling point, and electrical insulating properties, which led to their widespread use in industrial applications such as electrical transformers and capacitors, heat transfer fluids, and as plasticizers in paints and plastics. ebsco.comtriumvirate.com
The industrial synthesis of PCBs typically involved the chlorination of biphenyl with anhydrous chlorine. This process resulted in complex mixtures of different PCB congeners, which are individual PCB compounds distinguished by the number and position of chlorine atoms on the biphenyl structure. wikipedia.org Commercially produced PCB mixtures, such as those sold under the trade name Aroclor, contained a variety of congeners, and their composition varied depending on the degree of chlorination. ebsco.com Due to their environmental persistence and adverse health effects, the production of PCBs was banned in many countries, including the United States in 1979 under the Toxic Substances Control Act. triumvirate.comamericaunites.comnih.gov
| Timeline of Key Events in PCB History | Description |
| 1881 | First synthesis of a polychlorinated biphenyl compound. ebsco.com |
| 1929 | Commercial production of PCBs begins in the United States by Swann Chemical Corporation. triumvirate.comwikipedia.org |
| 1935 | Monsanto Chemical Company takes over the commercial production of PCBs. wikipedia.org |
| 1966 | Swedish chemist Sören Jensen identifies PCBs as a widespread environmental contaminant. americaunites.com |
| 1979 | The U.S. Congress bans the manufacture of PCBs. triumvirate.comamericaunites.com |
| 2001 | The Stockholm Convention on Persistent Organic Pollutants targets PCBs for elimination. wikipedia.org |
Targeted Synthesis of 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5
The synthesis of a specific, isotopically labeled PCB congener like this compound (a deuterated analog of PCB 18) requires a highly controlled and regioselective approach, which is fundamentally different from the historical, non-selective industrial production methods. Such compounds are crucial as internal standards in analytical chemistry for the accurate quantification of their unlabeled counterparts in environmental and biological samples.
The targeted synthesis of this compound can be approached through several strategic pathways. One common method involves the synthesis of the unlabeled 2,2',5-Trichlorobiphenyl core, followed by a post-synthesis deuteration step. Alternatively, the synthesis can build the biphenyl structure from already deuterated precursors.
A potential pathway for the unlabeled precursor, 2,2',5-Trichlorobiphenyl, could involve a transition metal-catalyzed cross-coupling reaction, such as the Ullmann coupling. This might involve reacting an appropriately substituted chloronitrobenzene with a dichlorophenylboronic acid. Another established method is the reductive dechlorination of a more highly chlorinated biphenyl congener using microbial cultures, although this is less common for targeted chemical synthesis.
Once the chlorinated biphenyl skeleton is formed, or by using deuterated starting materials, the final product is achieved. For instance, a deuterated benzene (B151609) ring could be coupled with a trichlorobenzene derivative to form the final molecule.
The introduction of deuterium (B1214612) atoms onto an aromatic ring is most commonly achieved through a hydrogen-deuterium (H/D) exchange reaction. researchgate.net This process involves treating the unlabeled compound with a deuterium source under conditions that facilitate the replacement of hydrogen atoms with deuterium.
Several methods for H/D exchange on aromatic compounds are utilized:
Acid or Base Catalysis : The use of deuterated acids (e.g., D₂SO₄, CF₃COOD) or bases can promote H/D exchange. nih.govgoogle.comgoogle.com Acid-catalyzed reactions typically proceed via an electrophilic aromatic substitution mechanism, where deuterons are selectively added to electron-rich positions on the aromatic ring. nih.gov
Transition Metal Catalysis : This is a widely used and efficient method. google.comgoogle.com Heterogeneous catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are effective in combination with a deuterium source, often heavy water (D₂O), which is cost-effective. google.comoup.com The reaction can be driven by heating the mixture under a hydrogen (or H₂) atmosphere, which enhances catalytic activity. oup.com Homogeneous catalysts involving metals like iridium, rhodium, and ruthenium are also employed. nih.govoup.com
Supercritical Conditions : Using heavy water under supercritical temperatures (>374 °C) can also facilitate H/D exchange, but this method is only suitable for thermally stable compounds. google.com
For the synthesis of this compound, a transition metal-catalyzed H/D exchange using D₂O as the deuterium source would be a practical approach applied to the unlabeled 2,2',5-Trichlorobiphenyl precursor. oup.com
| Deuteration Method | Catalyst/Conditions | Deuterium Source | Key Features |
| Acid Catalysis | Deuterated Brønsted or Lewis acids (e.g., D₂SO₄) nih.govgoogle.com | D₂O or deuterated solvents nih.govgoogle.com | Selectively deuterates electron-rich positions; may require harsh conditions. nih.govgoogle.com |
| Base Catalysis | Strong bases google.com | D₂O or deuterated solvents google.com | Limited to exchange at acidic protons, such as those alpha to carbonyls. google.com |
| Transition Metal Catalysis | Pt/C, Pd/C, Ir, Ru, Rh complexes nih.govoup.com | D₂O, D₂ gas google.comoup.com | High efficiency and selectivity under milder conditions; widely applicable. oup.com |
| Supercritical Heating | High temperatures (>374 °C) and pressures google.com | D₂O google.com | Requires high thermal stability of the substrate. google.com |
In the synthesis of an isotopically labeled standard, achieving high isotopic purity and precise regioselectivity is paramount.
Isotopic Purity : This refers to the percentage of molecules in the final product that contain the desired number of deuterium atoms at the correct positions. For this compound, the goal is to have five deuterium atoms per molecule. Suppliers of this compound often report isotopic enrichment levels of 98 atom % D or higher. cdnisotopes.com High isotopic purity is essential to minimize interference during mass spectrometric analysis.
Regioselectivity : This concerns the specific placement of the deuterium labels. In this case, the deuterium atoms must be located at the 3, 4, 4', 6, and 6' positions of the biphenyl backbone. The reaction conditions, particularly the choice of catalyst and temperature in H/D exchange, must be carefully controlled to direct the deuteration to these specific sites and avoid scrambling or incomplete exchange. The steric and electronic effects of the existing chlorine substituents on the biphenyl rings play a significant role in directing the incoming deuterium atoms.
Purification and Characterization of Synthesized this compound Batches
After synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, partially deuterated intermediates, and other byproducts. A rigorous purification process is necessary to isolate the target compound with high chemical and isotopic purity.
Common purification techniques include:
Chromatography : Column chromatography or preparative gas chromatography (GC) are effective methods for separating the desired PCB congener from closely related impurities based on differences in polarity and volatility.
Crystallization : If the product is a solid, recrystallization from an appropriate solvent system can be a powerful technique for removing impurities and enhancing purity.
Once purified, each batch must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
| Analytical Technique | Purpose of Characterization |
| Mass Spectrometry (MS) | Confirms the molecular weight, which will be higher than the unlabeled compound due to the mass of deuterium. It is the primary method for determining isotopic purity and enrichment by analyzing the isotopic distribution pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to verify the absence of protons at the deuterated positions (3, 4, 4', 6, 6'). ²H NMR confirms the presence and location of deuterium atoms. ¹³C NMR helps to confirm the carbon skeleton of the biphenyl structure. |
| Gas Chromatography (GC) | Determines the chemical purity of the compound by separating it from any non-isotopic impurities. When coupled with a mass spectrometer (GC-MS), it provides both purity data and structural confirmation. |
The final product is typically a stable solid that should be stored under recommended conditions to ensure its integrity over time. cdnisotopes.com
Advanced Analytical Methodologies for 2,2 ,5 Trichlorobiphenyl 3,4,4 ,6,6 D5
Chromatographic Separation Techniques for Deuterated Polychlorinated Biphenyls
Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components from a mixture, making it indispensable for analyzing complex samples containing PCBs. chemadder.com The goal is to achieve a satisfactory separation of target analytes within a reasonable timeframe. chemadder.com For PCB analysis, which often involves complex mixtures of congeners and potential interferents, chromatographic cleanup is a critical step to isolate the compounds of interest before quantification. purity-iq.com Gas chromatography (GC) is the most prevalent technique for PCB analysis due to its high resolving power for these volatile and semi-volatile compounds. purity-iq.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Congener-Specific Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the congener-specific analysis of PCBs. magritek.comchemicalbook.com In this method, the gas chromatograph separates individual PCB congeners from a mixture based on their boiling points and interaction with a capillary column. chemicalbook.com Following separation, the mass spectrometer fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. nasa.gov
For the analysis of 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5, GC-MS is used to confirm its retention time relative to other PCB congeners and to verify its mass spectrum. The deuterated standard will have a molecular weight that is five mass units higher than its non-deuterated analog, a difference easily detected by the mass spectrometer. Quantitative analysis is often performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific ions corresponding to the target analyte and its deuterated standard, thereby increasing sensitivity and reducing matrix interference. magritek.com This congener-specific approach is crucial because the environmental degradation, metabolism, and toxicity of PCBs vary significantly between individual congeners. chemicalbook.com
High-Resolution Gas Chromatography (HRGC) Coupled with Isotope Dilution Mass Spectrometry (IDMS)
For the highest level of accuracy and precision in PCB quantification, high-resolution gas chromatography (HRGC) is coupled with isotope dilution mass spectrometry (IDMS). wikipedia.orgfujifilm.com HRGC utilizes long, narrow-bore capillary columns that provide superior separation of closely related PCB congeners, which is essential for resolving the target analyte from potential co-eluting isomers. purity-iq.com
Isotope dilution is an analytical technique that provides highly accurate quantification by correcting for sample loss during extraction, cleanup, and analysis. rsc.org The method involves adding a known amount of an isotopically labeled compound, such as this compound, to the sample before processing. rsc.orgnih.gov Because the deuterated standard is chemically and physically almost identical to its native counterpart, it behaves the same way throughout the analytical procedure. rsc.org By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be precisely calculated. rsc.orgnih.gov This approach is considered a gold standard and is implemented in official methods for the determination of PCBs in various matrices. wikipedia.orgfujifilm.comrsc.org
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Applications for Complex Mixtures
Comprehensive two-dimensional gas chromatography (GCxGC) offers unparalleled separation power for extremely complex mixtures like technical PCB formulations (e.g., Aroclors) or heavily contaminated environmental samples. sigmaaldrich.comresearchgate.net This technique uses two different chromatographic columns with distinct stationary phases connected in series via a modulator. nih.gov The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. researchgate.netnih.gov
The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. sigmaaldrich.comnih.gov For PCB analysis, a common setup involves a non-polar first-dimension column and a more polar second-dimension column. This arrangement separates congeners based on both volatility and polarity, resolving many co-elutions that occur in single-column GC analysis. sigmaaldrich.com Studies have shown that a GCxGC system can resolve nearly all 209 PCB congeners, providing a highly detailed and accurate profile of the contamination. sigmaaldrich.com This is particularly beneficial for targeted methods like biomonitoring of persistent organic pollutants, as it enhances confidence in chemical assignments. nih.gov
| Technique | Principle | Primary Application for 2,2',5-Trichlorobiphenyl-d5 | Key Advantage | Reference |
|---|---|---|---|---|
| GC-MS | Separation by volatility followed by mass-based detection. | Routine confirmation of identity and congener-specific quantification. | Widely available and robust for targeted analysis. | magritek.com, chemicalbook.com |
| HRGC-IDMS | High-efficiency separation combined with quantification using an isotopic standard. | High-precision and high-accuracy quantification for reference materials and regulatory compliance. | Corrects for analytical losses, providing highly accurate results. | wikipedia.org, rsc.org, fujifilm.com |
| GCxGC | Two independent separation dimensions (e.g., volatility and polarity). | Resolution from co-eluting isomers in highly complex mixtures. | Massively increased peak capacity and separation power. | nih.gov, sigmaaldrich.com |
Spectroscopic Identification and Quantification of this compound
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure and isotopic composition of this compound. These techniques provide detailed information that complements the data obtained from chromatographic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Verification and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. For an isotopically labeled compound like this compound, NMR is uniquely suited to verify the exact positions of the deuterium atoms and to assess the compound's purity. purity-iq.comrsc.org
The process involves comparing the ¹H NMR and ²H (Deuterium) NMR spectra. nih.gov
¹H NMR: In the proton NMR spectrum of the unlabeled 2,2',5-trichlorobiphenyl, signals would appear for the five aromatic protons. In the deuterated analogue, the signals corresponding to the protons at the 3, 4, 4', 6, and 6' positions will be absent, confirming successful substitution. The disappearance of these signals provides direct evidence of deuteration at those specific sites. magritek.com
²H NMR: Conversely, the deuterium NMR spectrum will show signals at chemical shifts very similar to where the protons would have appeared, confirming the presence and chemical environment of the deuterium atoms. wikipedia.orgnih.gov While ²H NMR signals are naturally broader than ¹H signals, the technique is highly effective for verifying the effectiveness of a deuteration process. magritek.comwikipedia.org
Furthermore, quantitative NMR (qNMR) can be used for purity assessment. fujifilm.comnasa.gov By integrating the signals of the analyte against a certified internal standard of known purity, a highly accurate purity value (mass fraction) can be determined. researchgate.netfujifilm.com This method is considered a primary ratio method of measurement and can confer a high degree of confidence in the purity value of the deuterated standard. researchgate.net
| Parameter | Description | Role in Calculation | Reference |
|---|---|---|---|
| Purity of Analyte (Psample) | The unknown purity (mass fraction) of the deuterated PCB standard. | The value to be determined. | fujifilm.com |
| Integrated Signal (S) | The area under a specific, well-resolved peak in the NMR spectrum. | Directly proportional to the number of nuclei contributing to the signal. Both Ssample and Sstd are measured. | fujifilm.com |
| Number of Protons (N) | The number of protons represented by the integrated signal. | Normalizes the signal area to a molar basis. Both Nsample and Nstd are used. | fujifilm.com |
| Mass (m) | The accurately weighed mass of the analyte and the internal standard. | Used to establish the initial mass ratio of the components. Both msample and mstd are measured. | fujifilm.com |
| Molar Mass (M) | The molecular weight of the analyte and the internal standard. | Converts mass to moles. Both Msample and Mstd are known. | fujifilm.com |
| Purity of Standard (Pstd) | The certified purity of the internal standard used for calibration. | Provides the traceable reference point for the calculation. | fujifilm.com, nasa.gov |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the isotopic profile and confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios to four or more decimal places. researchgate.net This high mass accuracy allows for the calculation of a unique elemental formula (e.g., C₁₂H₂D₅Cl₃), unequivocally distinguishing the target compound from other molecules with the same nominal mass (isobaric interferences).
For the deuterated standard, HRMS serves two primary purposes:
Confirmation of Elemental Composition: By measuring the exact mass of the molecular ion, HRMS can verify that the mass corresponds to the theoretical mass of a biphenyl (B1667301) molecule containing 12 carbon atoms, 2 hydrogen atoms, 5 deuterium atoms, and 3 chlorine atoms.
Isotopic Profile Verification: HRMS can resolve and accurately measure the intensity of the different isotopic peaks (isotopologues) that result from the natural abundance of ¹³C and ³⁷Cl. The measured isotopic pattern for C₁₂H₂D₅Cl₃ must match the theoretically calculated pattern. This confirms the number of chlorine atoms in the molecule and verifies the isotopic enrichment of the deuterium label, ensuring the standard's quality for use in isotope dilution analysis. wikipedia.orgnih.gov
Sample Preparation and Matrix Effects in Environmental and Biological Matrices
Sample preparation is a critical stage in the analysis of PCBs, designed to extract the analytes of interest from the sample matrix, remove interfering compounds, and concentrate the extract before instrumental analysis. mksu.ac.keresearchgate.net The use of this compound as a surrogate standard, added to the sample prior to extraction, is a key feature of the isotope dilution technique, as it allows for the correction of analyte losses during the preparation process and compensates for matrix-induced signal variations. nih.gov
Sample Preparation Techniques
The choice of extraction and cleanup methodology is highly dependent on the nature of the sample matrix.
Environmental Matrices: For solid and semi-solid matrices like soil, sediment, and sludge, common extraction techniques include Soxhlet, pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and sonication. nih.gov For aqueous samples, solid-phase extraction (SPE) using cartridges like C18 or continuous liquid-liquid extraction (CLLE) are frequently employed. mksu.ac.kenih.gov To handle wet materials such as sediments or tissues, samples are often mixed with a desiccant like sodium sulfate (B86663) or Celite to bind water before solvent extraction. nih.gov Care must be taken to ensure all equipment and reagents are free from contamination. cdc.govclu-in.org
Biological Matrices: Biological samples such as serum, plasma, milk, and tissues are particularly challenging due to their high lipid and protein content. chromatographytoday.com Sample preparation for these matrices often begins with liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mksu.ac.kenih.gov A crucial subsequent step is the removal of lipids, which can interfere with chromatographic analysis. This is typically achieved through techniques like gel permeation chromatography (GPC) or destructive methods such as washing the extract with concentrated sulfuric acid. nih.gov
The table below summarizes common preparation techniques for various matrices.
| Matrix Type | Extraction Method | Cleanup/Fractionation Method | Reference |
|---|---|---|---|
| Soil/Sediment | Soxhlet, Pressurized Liquid Extraction (PLE), Sonication | Gel Permeation Chromatography (GPC), Silica/Florisil Column Chromatography, Sulfuric Acid Wash | nih.gov |
| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Silica/Florisil Column Chromatography | mksu.ac.kenih.gov |
| Biological Tissue (e.g., fish, blubber) | Soxhlet, PLE, Column Extraction (with desiccant) | GPC (for lipid removal), Sulfuric Acid Wash, Silica/Florisil Column Chromatography | nih.gov |
| Serum/Plasma | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | SPE, Phospholipid removal techniques | chromatographytoday.comnih.gov |
| Milk | Liquid-Liquid Extraction (LLE) with hexane (B92381)/acetone, SPE | GPC, Sulfuric Acid Wash | mksu.ac.kenih.gov |
Matrix Effects
The matrix effect is the alteration of an analyte's response in an analytical instrument due to the presence of co-extracted, interfering compounds from the sample matrix. bataviabiosciences.com These effects can manifest as either signal suppression or enhancement, leading to the underestimation or overestimation of the analyte concentration, respectively. bataviabiosciences.comnih.gov In liquid chromatography-mass spectrometry (LC-MS), matrix effects are often caused by endogenous components like phospholipids (B1166683) in biological samples, which can suppress the ionization efficiency of the target analyte. chromatographytoday.comnih.gov
While hydrophobic and nonpolar compounds like PCBs are generally considered less susceptible to matrix effects than more polar compounds, significant effects can still be observed. researchgate.net Research evaluating matrix effects for various PCBs in water samples after extraction found that signal enhancement was common, with matrix effect percentages ranging from 98.1% to 135.9%. researchgate.net Values exceeding 120% are typically considered a significant matrix effect in residue analysis. researchgate.net
The primary advantage of using this compound in an isotope dilution method is that it co-elutes with its native analog and experiences nearly identical matrix effects. Because the deuterated standard is used for quantification, any signal suppression or enhancement affecting the native PCB will also affect the standard, allowing the ratio-based calculation to provide an accurate result despite these interferences.
The following table presents data on the matrix effect (ME) observed for several PCB congeners in a study.
| PCB Congener | Mean Matrix Effect (ME %) | Reference |
|---|---|---|
| PCB-28 | 125.6 | researchgate.net |
| PCB-52 | 128.8 | researchgate.net |
| PCB-101 | 135.9 | researchgate.net |
| PCB-118 | 133.5 | researchgate.net |
| PCB-138 | 123.7 | researchgate.net |
| PCB-153 | 121.2 | researchgate.net |
| PCB-180 | 117.8 | researchgate.net |
Quality Assurance and Quality Control Protocols in Deuterated Polychlorinated Biphenyl Analysis
A robust quality assurance (QA) and quality control (QC) program is essential for generating legally defensible data of known and documented quality in analytical chemistry. epa.govwa.gov In the analysis of PCBs using deuterated standards like this compound, QA/QC protocols are built around the principles of isotope dilution mass spectrometry (IDMS).
The core of the QA/QC process involves adding a known quantity of the isotopically labeled standard to every sample, blank, and calibration standard at the beginning of the analytical process. nih.govresearchgate.net This standard acts as a surrogate to monitor and correct for losses during sample preparation and a true internal standard during instrumental analysis.
Key QA/QC protocols include:
Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the samples. wa.gov This is done to assess for any contamination introduced during the sample preparation and analysis process.
Calibration: The instrument is calibrated using a series of standards containing known concentrations of both the native PCBs and their corresponding labeled internal standards. thermofisher.com Calibration curves are generated, and their linearity (e.g., R² > 0.99) and the stability of response factors are evaluated. thermofisher.com A calibration check standard is typically analyzed after every 10 to 20 samples to ensure the instrument's response remains stable throughout the analytical run. epa.govkelid1.ir
Surrogate/Internal Standard Recovery: The recovery of the labeled standard (e.g., this compound) is monitored in every sample. While the isotope dilution calculation corrects for recovery, the absolute recovery value provides important information about the efficiency of the extraction and cleanup process for that specific sample. Unusually low or high recoveries may indicate a problem with the sample matrix or the analytical procedure.
Matrix Spikes / Matrix Spike Duplicates (MS/MSD): A known quantity of native PCBs is added to a duplicate of a real sample before extraction. wa.gov The analysis of MS/MSD samples helps to determine the accuracy (as percent recovery) and precision (as relative percent difference between the duplicates) of the method in a specific sample matrix, independent of the isotope dilution correction.
Measurement Quality Objectives (MQOs): These are pre-defined acceptance criteria for QC checks. wa.gov For example, an MQO might state that the calculated concentration of a QC standard must be within ±20% of its true value, and the relative standard deviation (%RSD) for replicate injections must be below 15%. wa.govthermofisher.com Results that fall outside these limits trigger corrective actions.
The table below summarizes common QC parameters and their typical acceptance criteria in PCB analysis.
| QC Parameter | Purpose | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Method Blank | Assess laboratory contamination | Below reporting limit or <10% of sample concentrations | wa.gov |
| Calibration Linearity (R²) | Ensure valid quantitative relationship | > 0.990 | thermofisher.com |
| Calibration Verification | Monitor instrument stability | Within ± 20-30% of true value | epa.govthermofisher.com |
| Matrix Spike Recovery | Assess method accuracy for a specific matrix | Typically 70-130% (varies by method and matrix) | wa.gov |
| Matrix Spike Duplicate (RPD) | Assess method precision for a specific matrix | < 20-30% | wa.gov |
| Certified Reference Material (CRM) | Assess method trueness and accuracy | Measured values within certified range (e.g., 89-119% of certified value) | nih.gov |
| QC Standard Stability (%RSD) | Evaluate instrument robustness over a sequence | %RSD < 15-20% for repeat injections | thermofisher.com |
Environmental Fate and Transport Studies Utilizing 2,2 ,5 Trichlorobiphenyl 3,4,4 ,6,6 D5 As a Tracer
Atmospheric Deposition and Transport Studies Employing Deuterated Polychlorinated Biphenyls
Deuterated PCBs, including 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5, are instrumental in studying the long-range atmospheric transport and deposition of PCBs. High-altitude lakes, which receive contaminant inputs almost exclusively from the atmosphere, are ideal locations for such studies. By analyzing environmental samples like air, snow, and vegetation, scientists can model how PCBs travel vast distances from their sources.
In these studies, isotopically labeled standards are added to samples before extraction and analysis. This allows for the precise quantification of native PCB concentrations by correcting for losses during sample workup. The leaf content of PCBs in plants, for instance, can act as a time-integrated measure of atmospheric deposition. The use of a deuterated tracer helps differentiate between PCBs taken up from the soil and those deposited directly onto leaf surfaces from the atmosphere, a mechanism demonstrated in studies using mesocosms with PCB-contaminated soil. Models like the BIODEP model have been developed to predict dissolved water concentrations and sediment accumulation of PCBs based on these atmospheric inputs, showing that diffusive air-water exchange often dominates PCB dynamics in lake environments, particularly for less chlorinated congeners.
Table 1: Key Processes in Atmospheric Transport Studies Using Deuterated PCBs
| Study Focus | Role of Deuterated PCB Tracer | Key Environmental Compartments | Findings |
| Long-Range Transport | Internal standard for quantifying atmospheric deposition | Air, Snow, Lake Water, Sediment | High-altitude lakes are primarily contaminated via atmospheric transport. |
| Atmospheric Deposition | Differentiating uptake pathways (air vs. soil) | Plant Leaves, Soil | Leaf PCB content can serve as a proxy for time-integrated atmospheric deposition. |
| Air-Water Exchange | Modeling diffusive flux | Air-Water Interface | Diffusive exchange is a dominant process for less chlorinated PCBs in aquatic systems. |
Aquatic System Dynamics and Sediment-Water Exchange Processes
Sediments have historically been considered the ultimate sink for hydrophobic contaminants like PCBs. However, research shows that sediments can also act as a significant source of PCBs back into the water column, creating a persistent contamination cycle. Studies of the Hudson River Estuary, for example, have shown that sediment-bound PCBs are often above equilibrium with the overlying water, creating a thermodynamic driving force for their release.
This compound is used in laboratory and field studies to quantify the complex processes governing this exchange. By introducing the labeled compound into a controlled microcosm or a specific aquatic environment, researchers can track its movement between the sediment and water phases. This allows for the calculation of fluxes from processes like diffusion, resuspension, and desorption from particles. Such experiments have demonstrated that while the dominant form of PCBs in a water-sediment system may be bound to suspended and colloidal matter, they are primarily transported in their dissolved form in running waters. The mobilization of PCBs from sediments to the aqueous phase appears to be a limited process, which can reduce the risk of secondary pollution.
Soil-Vegetation Transfer and Root Uptake Investigations with this compound
Understanding the transfer of PCBs from contaminated soil into plants is crucial for assessing risks to the food chain and for developing phytoremediation strategies. Studies using whole plants, such as hybrid poplars, have investigated the fate of less-chlorinated PCBs following hydroponic exposure. These congeners, which are more volatile, are often found in air, soils, and sediments.
In these experiments, a mixture of PCB congeners, often including a trichlorobiphenyl, is introduced into the hydroponic solution. The use of a deuterated tracer like this compound would allow for precise tracking of its specific uptake and translocation. Research indicates that PCBs are initially sorbed to the root systems. The subsequent translocation of PCBs to the stems is inversely related to the congener's hydrophobicity (log K(ow)). For example, di- and trichlorinated biphenyls have been observed to translocate to the upper stems of poplar plants, while more heavily chlorinated congeners may only reach the main stem wood or not be translocated from the roots at all. By distinguishing between PCBs on the root surface and those inside the root tissue, researchers have found that a significant proportion of the compounds enter the plant's vascular system.
Table 2: Example Distribution of PCB Congeners in Whole Poplar Plants After 20 Days of Hydroponic Exposure
| PCB Congener | Concentration Inside Roots (mg/kg) | Translocation to Upper Stem |
| PCB 3 (Monochloro) | 1.07 | Yes |
| PCB 15 (Dichloro) | 0.49 | Yes |
| PCB 28 (Trichloro) | 0.25 | To main stem wood only |
| PCB 52 (Tetrachloro) | 0.38 | Not detected |
| PCB 77 (Tetrachloro) | 0.17 | Not detected |
This table is adapted from data on various PCB congeners to illustrate the principles of uptake and translocation. Data from.
Bioavailability Assessment and Partitioning Behavior in Environmental Compartments
The bioavailability of a PCB congener determines its potential to be taken up by organisms and enter the food web. This compound is an effective tool for assessing the partitioning of PCBs between different environmental compartments—such as water, sediment, organic matter, and biota—which in turn governs their bioavailability.
Field and laboratory experiments use labeled tracers to measure partitioning coefficients and bioaccumulation factors. For instance, studies comparing PCB uptake in different fish species have shown that accumulation can be significantly influenced by the food chain, especially at low environmental concentrations. In aquatic systems, PCBs show a strong affinity for organic matter, binding to both particulate and dissolved forms. This partitioning behavior is critical, as PCBs adsorbed onto sinking particles are transported to sediment, while dissolved PCBs remain more mobile. Recent concerns have also focused on the interaction between PCBs and microplastics, which can act as vectors for these pollutants. Laboratory studies using deuterated standards can precisely measure the adsorption and desorption of PCBs onto various polymer surfaces under realistic environmental conditions, revealing that properties of both the PCB congener and the plastic type influence the interaction.
Photolytic and Abiotic Degradation Pathways Monitored by Isotopic Labeling
Photolysis, or degradation by sunlight, has been identified as one of the most significant abiotic processes for the breakdown of PCBs in the environment. The use of isotopically labeled compounds like this compound is essential for elucidating the pathways and kinetics of these degradation reactions.
In a typical experiment, a solution of the deuterated PCB in a solvent like hexane (B92381) or an alcohol is exposed to ultraviolet (UV) radiation. By taking samples at various time intervals and analyzing them with mass spectrometry, researchers can track the disappearance of the parent compound and the appearance of degradation products. The deuterium (B1214612) label makes these compounds easily distinguishable from any background contamination. Such studies have shown that PCB photolysis generally follows pseudo-first-order reaction kinetics. The primary degradation products are typically less-chlorinated PCB congeners, formed through reductive dechlorination, with biphenyl (B1667301) as a major final product after prolonged exposure. This method allows for the determination of degradation rate constants and helps to assess how environmental factors like the presence of catalysts (e.g., titanium dioxide) or different solvent media can influence the transformation of these persistent pollutants.
Biochemical Transformation and Metabolic Pathways of 2,2 ,5 Trichlorobiphenyl 3,4,4 ,6,6 D5
In Vitro Metabolic Studies Using Isolated Enzyme Systems and Cell Cultures
In vitro systems, such as isolated liver microsomes, recombinant enzymes, and cultured cells (e.g., HepG2), are essential for elucidating the specific enzymatic processes involved in the metabolism of xenobiotics. acs.org These models allow for the detailed study of individual metabolic steps under controlled conditions, free from the complexities of a whole organism.
Cytochrome P450-Mediated Hydroxylation Pathways and Deuterium (B1214612) Isotope Effects
The initial and rate-limiting step in the metabolism of PCBs is typically an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases introduce a hydroxyl group onto the biphenyl (B1667301) structure, increasing its polarity and creating a site for subsequent conjugation reactions. For lower-chlorinated PCBs like 2,2',5-trichlorobiphenyl, hydroxylation can occur via two primary mechanisms: the formation of a highly reactive arene oxide intermediate or through direct oxygen insertion at a carbon-hydrogen (C-H) bond. cdc.gov The availability of adjacent, unsubstituted carbon atoms, particularly at the meta and para positions, generally facilitates CYP-mediated transformation. arizona.edu
The specific deuteration pattern of 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5 has significant implications for its metabolism due to the kinetic deuterium isotope effect (KDIE). The C-D bond is stronger than the C-H bond, and consequently, its enzymatic cleavage is slower. researchgate.net A significant primary deuterium KIE is strong evidence that C-H bond abstraction is a rate-limiting step in the reaction. nih.gov
In the case of this compound, hydroxylation at the deuterated positions (3, 4, 4', 6, and 6') would be expected to be significantly slower compared to the non-deuterated analog. This can lead to a phenomenon known as "metabolic switching," where the enzymatic oxidation is redirected to alternative, non-deuterated sites on the molecule. nih.govwashington.edu For example, while the para-position (4') is often a favored site for hydroxylation, the presence of deuterium at this position would likely inhibit this pathway, potentially increasing the formation of metabolites hydroxylated at the 3' or 5' positions. It is important to note that aromatic hydroxylation reactions proceeding through an arene oxide intermediate often exhibit low KIEs, as C-H bond breaking is not the primary rate-determining step in such mechanisms. nih.govnih.gov
| Potential Hydroxylation Site on PCB 18 | Position Type | Deuteration Status | Expected Impact of Deuterium Isotope Effect (KDIE) | Resulting Metabolite (Example) |
|---|---|---|---|---|
| 3-position | meta | Deuterated | Significant KDIE; hydroxylation rate decreased. | 3-OH-PCB 18-d4 |
| 4-position | para | Deuterated | Significant KDIE; hydroxylation rate decreased. | 4-OH-PCB 18-d4 |
| 6-position | ortho | Deuterated | Significant KDIE; hydroxylation rate decreased. | 6-OH-PCB 18-d4 |
| 3'-position | meta | Non-deuterated | No KDIE; potential for increased formation via metabolic switching. | 3'-OH-PCB 18-d5 |
| 4'-position | para | Deuterated | Significant KDIE; hydroxylation rate decreased. | 4'-OH-PCB 18-d4 |
| 5'-position | meta | Non-deuterated | No KDIE; potential for increased formation via metabolic switching. | 5'-OH-PCB 18-d5 |
| 6'-position | ortho | Deuterated | Significant KDIE; hydroxylation rate decreased. | 6'-OH-PCB 18-d4 |
Conjugation Reactions (e.g., Glucuronidation, Sulfation, Mercapturic Acid Pathway)
Following Phase I hydroxylation, the resulting hydroxylated PCB metabolites (OH-PCBs) undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their excretion from the body. cdc.gov
Glucuronidation: This process involves the transfer of glucuronic acid from the co-substrate uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the OH-PCB. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes located primarily in the endoplasmic reticulum of liver cells. washington.edu The efficiency of glucuronidation can be influenced by the structure of the OH-PCB, including the position of the hydroxyl group and the pattern of chlorine substitution. arizona.edu
Sulfation: In this pathway, a sulfonate group (SO₃⁻) is transferred from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the OH-PCB. This reaction is catalyzed by sulfotransferases (SULTs), which are cytosolic enzymes. nih.gov Some OH-PCBs have been shown to be potent inhibitors of SULTs, which can have broader implications for the metabolism of other phenolic compounds. researchgate.net Studies have shown that OH-PCBs are often more efficiently glucuronidated than sulfated in human liver preparations. nih.gov
Mercapturic Acid Pathway: This pathway represents a route for the detoxification of electrophilic compounds. If the initial CYP-mediated oxidation of the PCB proceeds via an arene oxide intermediate, this reactive electrophile can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione conjugate is then further processed through a series of enzymatic steps to form a mercapturic acid (an N-acetylcysteine conjugate), which is then typically excreted in the urine. nih.govnih.gov
| Conjugation Reaction | Key Enzyme Family | Co-substrate | Cellular Location | Resulting Conjugate |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Endoplasmic Reticulum | PCB-O-glucuronide |
| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Cytosol | PCB-O-sulfate |
| Glutathione Conjugation (Initial step of Mercapturic Acid Pathway) | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Cytosol / Microsomes | PCB-S-glutathione |
In Vivo Biotransformation Investigations in Model Organisms Employing this compound
In vivo studies using model organisms such as rats or mice are crucial for understanding the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in a whole biological system. nih.gov The use of a deuterated analog like this compound is particularly advantageous in these studies.
Identification of Deuterated Metabolites
The stable isotope label in this compound acts as a powerful tracer. When biological samples (e.g., urine, feces, blood, tissues) from exposed animals are analyzed, the metabolites derived from the parent compound can be unequivocally identified by their characteristic mass shift and isotopic pattern using high-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques like LC-MS or GC-MS. uiowa.edunih.gov This allows for the clear differentiation of xenobiotic metabolites from the vast pool of endogenous molecules. researchgate.net
Expected deuterated metabolites would include a range of mono- and di-hydroxylated trichlorobiphenyls, reflecting the various possible sites of oxidation. Due to the deuterium labeling, the precise number of deuterium atoms retained in each metabolite provides clues about the metabolic pathway. For instance, hydroxylation at a non-deuterated position (e.g., 5'-position) would yield a hydroxylated metabolite retaining all five deuterium atoms (d5-OH-PCB 18). Conversely, hydroxylation at a deuterated site (e.g., 4-position) would result in the loss of one deuterium atom, yielding a d4-OH-PCB 18 metabolite. Further conjugation of these hydroxylated intermediates would lead to the formation of deuterated glucuronide and sulfate (B86663) conjugates, which have been detected in the serum of exposed populations for other PCBs. nih.gov
Elucidation of Metabolic Fingerprints
Metabolic fingerprinting is an untargeted metabolomics approach that provides a snapshot of the global metabolic state of an organism. nih.gov Exposure to a xenobiotic like this compound can cause perturbations in the endogenous metabolic network, which can be captured in the metabolic fingerprint. These changes can be detected in biofluids like serum or in tissue extracts. acs.org
The resulting "fingerprint" consists of two types of information:
Direct Metabolites: The appearance of the parent compound and its deuterated metabolites (as discussed in 5.2.1) within the metabolic profile.
Indirect Perturbations: Alterations in the levels of endogenous metabolites. Studies on other PCBs have shown that exposure can disrupt various pathways, including amino acid metabolism, bile acid biosynthesis, and lipid metabolism. acs.orgresearchgate.net
By comparing the metabolic fingerprints of exposed organisms to those of control groups using advanced analytical platforms (HRMS, NMR) and multivariate statistical analysis, researchers can identify specific pathways that are impacted by the compound. This approach provides a holistic view of the biological response to exposure, moving beyond the direct metabolism of the compound itself. nih.govnih.gov
Inter-Species Differences in Metabolism and Excretion Kinetics
Significant inter-species differences exist in the metabolism of PCBs, which complicates the extrapolation of toxicity data from animal models to humans. nih.gov These variations are largely attributable to differences in the expression levels, substrate specificities, and catalytic activities of CYP enzymes and Phase II conjugation enzymes among species. nih.govresearchgate.net
For instance, rat CYP1A1 has been shown to metabolize certain PCB congeners that human CYP1A1 does not, a difference attributed to a few key amino acid variations in the enzyme's active site. nih.gov Such differences can lead to species-specific metabolite profiles and variations in bioaccumulation potential. Fish and crustaceans also exhibit marked differences in their ability to metabolize PCBs, which correlates with their respective CYP enzyme activities and contributes to different bioaccumulation patterns in aquatic food webs. researchgate.net
Role of Microbiota in Polychlorinated Biphenyl Biotransformation
The biotransformation of polychlorinated biphenyls (PCBs) is a complex process significantly influenced by microbial communities. researchgate.net Microbiota, particularly gut bacteria, play a crucial role in the metabolism and degradation of these persistent organic pollutants. nih.govnih.govoup.com The metabolic fate of PCBs in the environment and within host organisms is largely dependent on the enzymatic activities of various microorganisms. caister.comresearchgate.net
Microbial degradation of PCBs can occur under both aerobic and anaerobic conditions. researchgate.netwikipedia.org Under anaerobic conditions, a key process is reductive dechlorination, where microorganisms use PCBs as electron acceptors, removing chlorine atoms from the biphenyl structure. wikipedia.orgoup.comnih.govresearchgate.net This process is particularly effective for highly chlorinated PCBs, converting them into lesser chlorinated congeners that are more susceptible to further degradation. oup.comnih.gov Genera of bacteria such as Dehalococcoides, Dehalobacter, and Desulfitobacterium are known to be proficient in anaerobic PCB degradation. nih.gov
In aerobic environments, bacteria such as Burkholderia, Pseudomonas, and Rhodococcus can degrade less chlorinated PCBs. nih.govnih.gov The primary aerobic pathway involves a series of enzymatic reactions initiated by biphenyl dioxygenase, which introduces hydroxyl groups to the biphenyl rings, leading to ring cleavage and eventual mineralization. caister.comnih.gov
The gut microbiome has been identified as a significant contributor to the biotransformation of xenobiotics, including PCBs. nih.govnih.gov Gut microbiota can directly metabolize PCBs through reduction and hydrolysis reactions. nih.govnih.gov Furthermore, the gut microbiome can indirectly influence the host's metabolism of PCBs by modulating the expression and activity of host xenobiotic-metabolizing enzymes, such as cytochrome P450s. nih.govnih.govresearchgate.netoup.com Studies have shown that the presence of gut microbiota can enhance the upregulation of genes involved in xenobiotic and steroid metabolism in response to PCB exposure. nih.govresearchgate.netoup.com
Research has also highlighted the role of the gut microbiome in the enterohepatic circulation of PCB metabolites. For instance, gut bacteria can deconjugate PCB sulfates, which are metabolites formed in the liver, back to hydroxylated PCBs (OH-PCBs). acs.orgnih.gov This deconjugation can increase the bioavailability and potential toxicity of these metabolites. acs.orgnih.gov The composition of the gut microbiota can influence the extent of PCB metabolism, with studies showing variability in PCB sulfate hydrolysis between different microbial communities. acs.orgnih.gov
The interaction between PCBs and the gut microbiome is bidirectional. While the microbiota metabolizes PCBs, PCB exposure can also alter the composition and function of the gut microbiome, a state known as dysbiosis. nih.gov These alterations can have further implications for host health and susceptibility to PCB-induced toxicities. nih.gov
Table 1: Research Findings on the Role of Microbiota in PCB Biotransformation
| Research Focus | Key Findings | Relevant Microorganisms | Source |
| Anaerobic Dechlorination | Microorganisms in anaerobic sediments can reductively dechlorinate highly chlorinated PCBs, primarily from the meta and para positions. oup.comnih.govepa.gov This process reduces their toxicity and increases their susceptibility to aerobic degradation. oup.comnih.gov | Dehalococcoides, Dehalobacter, Desulfitobacterium | nih.gov |
| Aerobic Degradation | Certain aerobic bacteria can degrade less chlorinated PCBs through oxidative pathways involving enzymes like biphenyl dioxygenase. | Burkholderia, Achromobacter, Comamonas, Ralstonia, Pseudomonas, Bacillus, Alcaligenes | nih.gov |
| Gut Microbiome Metabolism | Gut microbiota can directly metabolize PCBs and their metabolites, such as PCB sulfates, through hydrolysis and reduction reactions. nih.govnih.govacs.orgnih.gov | Not specified | nih.govnih.govacs.orgnih.gov |
| Gut-Liver Axis Interaction | The gut microbiome influences the host's hepatic metabolism of PCBs by modulating the expression of xenobiotic-metabolizing enzymes. nih.govresearchgate.netoup.com PCB exposure can lead to gut dysbiosis. nih.gov | Ruminiclostridium, Roseburia | nih.govresearchgate.netoup.com |
| Fungal Degradation | White rot fungi, such as Phanerochaete chrysosporium, can degrade certain PCB congeners, producing metabolites like chlorobenzoic acids. usda.gov | Phanerochaete chrysosporium, Aspergillus niger | usda.gov |
Ecological Dynamics and Trophic Transfer Studies Incorporating 2,2 ,5 Trichlorobiphenyl 3,4,4 ,6,6 D5
Bioaccumulation and Biomagnification Potential within Aquatic Food Webs
Bioaccumulation is the process by which a substance builds up in an organism from all sources (e.g., water, food, sediment). Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. PCBs, including 2,2',5-Trichlorobiphenyl, are lipophilic (fat-soluble), meaning they readily accumulate in the fatty tissues of organisms. greenfacts.org This property is the primary driver of their bioaccumulation.
In aquatic environments, lower-chlorinated PCBs can partition from contaminated water and sediment into phytoplankton and invertebrates at the base of the food web. greenfacts.org As these organisms are consumed by small fish, which are in turn eaten by larger predatory fish and marine mammals, the concentration of the PCB congener increases at each trophic level. blue-growth.orgpanda.org The degree of biomagnification can be quantified using a Trophic Magnification Factor (TMF), which is calculated from the slope of the relationship between a chemical's concentration and the trophic position of organisms in a food web. nih.gov A TMF value greater than 1 indicates that the chemical biomagnifies. Studies have shown that many PCB congeners biomagnify in aquatic food webs. mdpi.com
The congener 2,2',5-Trichlorobiphenyl (PCB 18), as a trichlorobiphenyl, is among the less chlorinated PCBs. While highly chlorinated congeners are often more resistant to metabolism and thus biomagnify to a greater extent, lower chlorinated congeners are also known to accumulate significantly. nih.govnih.gov
Table 1: Illustrative Bioaccumulation of 2,2',5-Trichlorobiphenyl in a Representative Aquatic Food Web
| Trophic Level | Organism Type | Typical PCB Concentration Range (ng/g lipid weight) |
|---|---|---|
| 1 | Phytoplankton | Low |
| 2 | Zooplankton | Moderate |
| 3 | Small Fish (e.g., Herring) | High |
| 4 | Predatory Fish (e.g., Salmon) | Very High |
| 5 | Marine Mammal (e.g., Seal) | Extremely High |
This table provides a generalized representation of PCB biomagnification. Actual concentrations are site-specific and depend on local contamination levels.
Terrestrial Food Chain Transfer and Accumulation Dynamics
PCBs enter terrestrial ecosystems primarily through atmospheric deposition, where they settle on soil and vegetation. greenfacts.org From the soil, they can be taken up by plants or invertebrates such as earthworms. This initiates their transfer into the terrestrial food chain. greenfacts.org
The process of biomagnification also occurs on land. For instance, insects that consume contaminated plant matter are eaten by birds, and small mammals that consume contaminated invertebrates are preyed upon by larger carnivores. At each step, the concentration of PCBs increases. Because of their persistence, PCBs can be found in the tissues of top predators in terrestrial ecosystems, including birds of prey and mammals. nih.govgreenfacts.org
Depuration Kinetics and Half-Life Determination in Various Organisms
Depuration is the process by which an organism eliminates a contaminant from its body. The rate of depuration is often expressed as a biological half-life (t½)—the time it takes for the concentration of the substance in the organism to be reduced by half. This rate is influenced by several factors, including the organism's metabolic capacity, fat content, size, and environmental conditions like temperature. nih.gov
Lower-chlorinated PCBs, such as 2,2',5-Trichlorobiphenyl, are generally metabolized and eliminated more rapidly than higher-chlorinated congeners. epa.gov However, their half-lives can still be substantial, allowing for accumulation. Temperature plays a significant role in the depuration kinetics in ectothermic (cold-blooded) animals like fish. Studies on rainbow trout have demonstrated that the elimination half-life of PCB 18 is significantly longer at colder temperatures. nih.gov
Table 2: Elimination Half-Life of 2,2',5-Trichlorobiphenyl (PCB 18) in Rainbow Trout Carcass at Different Acclimation Temperatures
| Acclimation Temperature | Elimination Half-Life (t½) in Days |
|---|---|
| 8°C | 130–263 |
| 12°C | 102–210 |
| 16°C | 94–190 |
Data sourced from a 2007 study by Buckman et al., which investigated the in vivo disposition of PCBs in fish at different temperatures. nih.gov
Isotopic Tracer Applications in Assessing Polychlorinated Biphenyl (B1667301) Trophic Transfer Efficiencies
The most significant scientific application of 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5 is its use as an isotopic tracer in environmental studies. researchgate.netnih.gov Because it is chemically identical to the native PCB 18 but has a higher mass, it can be added to a controlled experimental system and tracked with high precision using mass spectrometry.
This methodology allows researchers to overcome a major challenge in environmental toxicology: distinguishing between the uptake of a specific, experimentally introduced dose of a chemical versus the uptake of the same chemical already present as background contamination.
In a typical trophic transfer study, an organism at a lower trophic level could be fed a diet containing a known amount of this compound. This organism is then fed to a predator. By analyzing the tissues of the predator for both the deuterated and non-deuterated forms of the PCB, scientists can:
Precisely quantify the trophic transfer efficiency: Determine the exact percentage of the contaminant that was transferred from prey to predator.
Calculate accurate depuration rates: Measure how quickly the predator eliminates the ingested dose without interference from background levels.
Elucidate metabolic pathways: Trace the formation of metabolites from a known parent compound.
This isotopic tracer approach provides highly accurate data that is essential for developing reliable bioaccumulation models and conducting risk assessments for wildlife and humans. nih.gov
Applications of 2,2 ,5 Trichlorobiphenyl 3,4,4 ,6,6 D5 in Environmental Monitoring and Research
Utilization as an Internal Standard in Polychlorinated Biphenyl (B1667301) Analysis for Method Validation
In the analysis of complex environmental samples, the primary application of 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5 is as an internal standard. battelle.org The isotope dilution method, which employs such standards, is a cornerstone of high-accuracy quantitative analysis for PCBs. researchgate.net
When analyzing samples like soil, sediment, or biological tissues, the extraction and cleanup procedures can lead to variable losses of the target analytes. To ensure the final calculated concentration is accurate, a known quantity of an internal standard, such as this compound, is added to the sample at the very beginning of the analytical process. nih.gov Because the deuterated standard has nearly identical physicochemical properties to its non-labeled counterparts (e.g., 2,2',5-Trichlorobiphenyl), it experiences similar losses during sample preparation steps like extraction, concentration, and cleanup. nih.govnih.gov
During the final analysis by gas chromatography-mass spectrometry (GC-MS), the instrument measures the ratio of the native PCB congener to the known amount of the added deuterated internal standard. nih.govunine.ch By comparing this response ratio to that of a calibration standard, the concentration of the native PCB in the original sample can be calculated with high precision and accuracy, as the standard effectively corrects for any procedural losses or variations in instrument response. researchgate.net This process, known as isotope dilution quantitation, is essential for method validation, ensuring that the analytical procedure is robust, reliable, and produces defensible data for regulatory and research purposes. battelle.orgresearchgate.net The use of isotopically labeled standards is a required quality assurance step in many standardized environmental testing methods, such as those outlined by the U.S. Environmental Protection Agency (EPA). researchgate.netnih.gov
Table 1: Illustrative Example of Isotope Dilution for PCB Analysis
This table demonstrates the principle of how an internal standard like this compound corrects for analytical recovery losses.
| Step | Analyte (Native PCB 18) | Internal Standard (PCB 18-D5) | Explanation |
| 1. Spiking | Unknown amount (X) | 100 ng added | A known amount of the internal standard is added to the sample before extraction. |
| 2. Extraction/Cleanup | 20% loss (0.8 * X remains) | 20% loss (80 ng remains) | Both the analyte and the standard experience the same percentage of loss during processing. |
| 3. GC-MS Analysis | Measures a response for 0.8 * X | Measures a response for 80 ng | The instrument measures the amounts of both compounds that made it through the entire process. |
| 4. Calculation | Final result is corrected by the recovery of the internal standard (80%) to calculate the original amount X. | The recovery is calculated as (measured amount / initial amount) * 100. | The known loss of the internal standard allows for an accurate calculation of the native analyte's initial concentration. |
Calibration Standards for Quantitative Determination of Native Polychlorinated Biphenyls
Beyond its role as a sample-specific internal standard, this compound is also a component of calibration standard solutions. psu.edu These solutions are used to create a calibration curve, which is fundamental for converting the raw signal from an analytical instrument into a concentration value. unine.chnih.gov
In quantitative analysis, a series of calibration standards containing known concentrations of native PCBs are prepared. epa.gov Each of these standards is also spiked with a constant, known concentration of one or more isotopically labeled internal standards, including this compound. nih.gov When these standards are analyzed, a calibration curve is generated by plotting the response ratio (native PCB signal / internal standard signal) against the concentration of the native PCBs.
This approach ensures that the quantification of native PCBs in unknown environmental samples is highly reliable. Current time information in Washington, DC, US. The stability and certified concentration of deuterated standards like this compound provide a stable reference point across different analytical runs and laboratories. psu.eduCurrent time information in Washington, DC, US. This is critical for achieving low detection limits and high confidence in quantitative results, especially when dealing with complex matrices like blood, milk, or soil where matrix effects can interfere with the analysis. researchgate.net
Table 2: Example Components of a PCB Isotope Dilution Calibration Standard
This table shows a simplified example of compounds that might be included in a calibration solution used for PCB analysis.
| Compound Type | Compound Name | Role in Calibration |
| Native Analyte | 2,2',5-Trichlorobiphenyl (PCB 18) | Target compound to be quantified; present in varying known concentrations. |
| Native Analyte | 2,4,4'-Trichlorobiphenyl (PCB 28) | Target compound to be quantified; present in varying known concentrations. |
| Native Analyte | 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | Target compound to be quantified; present in varying known concentrations. |
| Internal Standard | This compound | Internal standard for trichlorobiphenyls; present at a constant concentration. |
| Internal Standard | ¹³C₁₂-2,2',4,5,5'-Pentachlorobiphenyl | Internal standard for pentachlorobiphenyls; present at a constant concentration. |
Source Apportionment Studies and Environmental Fingerprinting with Deuterated Tracers
Determining the origin of PCB contamination in the environment is a complex task known as source apportionment or environmental fingerprinting. mdpi.comacs.org PCBs were produced as commercial mixtures (e.g., Aroclors), each with a characteristic pattern or "fingerprint" of different congeners. mdpi.com When released, these patterns are altered by environmental processes. By analyzing the specific congener patterns in samples, scientists can often trace the contamination back to its original source. youtube.com
In these studies, deuterated standards like this compound play a crucial role in ensuring the data quality required for such detailed pattern analysis. Accurate quantification of each individual PCB congener is essential for comparing the sample's fingerprint to the fingerprints of known sources. acs.org The use of isotope dilution with deuterated internal standards provides the necessary precision to reliably determine the relative proportions of dozens of different congeners. youtube.com
Without this high level of accuracy, the subtle differences that distinguish one source from another, or that indicate specific environmental degradation pathways, could be lost in analytical uncertainty. Therefore, the use of deuterated tracers as internal standards is fundamental to the robustness of PCB fingerprinting methods used in environmental forensic studies to identify pollution sources and allocate responsibility for remediation. mdpi.comacs.org
Table 3: Simplified PCB "Fingerprints" of Different Sources
This table provides a conceptual illustration of how different PCB sources have unique congener profiles, the accurate measurement of which is supported by deuterated internal standards.
| PCB Congener | Source A (e.g., Aroclor 1242) | Source B (e.g., Aroclor 1260) | Environmental Sample |
| Dichlorobiphenyls | High Abundance | Low Abundance | Moderate Abundance |
| Trichlorobiphenyls | High Abundance | Moderate Abundance | High Abundance |
| Pentachlorobiphenyls | Moderate Abundance | High Abundance | Moderate Abundance |
| Heptachlorobiphenyls | Low Abundance | High Abundance | Low Abundance |
| Conclusion | - | - | The pattern in the sample more closely resembles Source A. |
Controlled Release Experiments for Assessing Remediation Technologies
Assessing the effectiveness of technologies designed to remediate PCB-contaminated sites is a significant challenge. This includes both active treatments and monitored natural recovery, where degradation processes are tracked over time. epa.gov Controlled release applications using deuterated compounds like this compound provide a sophisticated method for gathering precise data on the performance of these remediation efforts.
One key application is the use of deuterated PCBs as Performance Reference Compounds (PRCs). nih.govnih.gov In this approach, passive sampling devices, which are deployed in the contaminated environment (e.g., in water or sediment) to absorb PCBs, are "spiked" with a known amount of a PRC before deployment. researchgate.net During the deployment period, the PRC slowly leaches out of the sampler into the surrounding environment at a predictable rate. nih.gov
By measuring the amount of the PRC that remains in the sampler upon retrieval, scientists can calculate the site-specific mass transfer kinetics between the sampler and the environment. researchgate.net This information is crucial because it allows for a much more accurate calculation of the freely dissolved concentrations of the native target PCBs, which are the portion that is bioavailable and subject to degradation. nih.gov This technique essentially uses the controlled release of the deuterated tracer from the sampler to calibrate the uptake of the native contaminants. This allows for a precise assessment of how well a remediation technology is working by providing accurate measurements of contaminant concentration reduction over time. epa.gov
Isotopic tracers can also be used more broadly in field studies to track contaminant fate and transport, helping to understand how contaminants move through an ecosystem and to quantify the rates of natural degradation processes. unine.chpsu.edumdpi.com
Table 4: Example Performance Reference Compounds (PRCs) Used in Passive Sampling Studies
This table lists examples of isotopically labeled compounds, similar to this compound, that are used as PRCs to enhance environmental monitoring.
| Performance Reference Compound | Target Analyte Group | Purpose of Use |
| ¹³C-PCB 8 | Low-chlorinated PCBs | Calibrate sampler uptake rates for congeners with low molecular weight. nih.gov |
| ¹³C-PCB 28 | Low-chlorinated PCBs | Calibrate sampler uptake rates for congeners with low molecular weight. nih.gov |
| ¹³C-PCB 52 | Tetrachlorobiphenyls | Calibrate sampler uptake rates for mid-weight congeners. nih.gov |
| ¹³C-PCB 101 | Pentachlorobiphenyls | Calibrate sampler uptake rates for mid-weight congeners. nih.gov |
| Deuterated PAHs | Polycyclic Aromatic Hydrocarbons (PAHs) | Determine sampler-water equilibrium status for PAHs in groundwater. researchgate.net |
Advanced Research Perspectives and Emerging Methodologies for Deuterated Polychlorinated Biphenyls
Integration with Non-Targeted Screening Approaches for Novel Metabolites
The identification of metabolites is crucial for understanding the biological activity and degradation of PCBs. Non-targeted screening (NTS) using high-resolution mass spectrometry (HRMS) has become a powerful technique for identifying unknown compounds in complex samples without prior selection of targets. mdpi.com The integration of deuterated standards like 2,2',5-Trichlorobiphenyl-3,4,4',6,6'-d5 into NTS workflows is a significant methodological advancement for discovering novel metabolites. nih.gov
In this approach, a biological system (e.g., cell culture, organism) is exposed to the native PCB, and this compound is used as an internal standard. By analyzing the samples with techniques like liquid chromatography-HRMS (LC-HRMS/MS), researchers can search for signals that exhibit a specific mass shift corresponding to metabolic transformations (e.g., hydroxylation, dechlorination) of the parent compound, while the deuterated standard provides a stable reference point. mdpi.com The unique isotopic pattern of the deuterated standard helps to distinguish potential metabolites from background matrix interference, significantly improving the confidence of identification. This method facilitates a more exhaustive profiling of metabolic contents, moving beyond known pathways to uncover previously uncharacterized biotransformation products. mdpi.comnih.gov
Table 1: Potential Novel Metabolites of 2,2',5-Trichlorobiphenyl Identifiable via NTS with Deuterated Standards
| Parent Compound | Metabolic Transformation | Potential Metabolite | Role of Deuterated Standard |
| 2,2',5-Trichlorobiphenyl | Monohydroxylation | Monohydroxy-trichlorobiphenyl | Co-elution reference, aids in structural elucidation |
| 2,2',5-Trichlorobiphenyl | Dihydroxylation | Dihydroxy-trichlorobiphenyl | Distinguishes from isobaric interferences |
| 2,2',5-Trichlorobiphenyl | Reductive Dechlorination | Dichlorobiphenyl | Tracks transformation efficiency |
| 2,2',5-Trichlorobiphenyl | Sulfation of Hydroxy-PCB | Trichlorobiphenyl-sulfate | Confirms secondary metabolism pathways |
| 2,2',5-Trichlorobiphenyl | Glucuronidation of Hydroxy-PCB | Trichlorobiphenyl-glucuronide | Aids in identifying conjugated metabolites |
This table is illustrative, based on known PCB metabolic pathways that could be explored using non-targeted screening.
High-Throughput Analytical Platforms for Environmental Monitoring
The need to monitor a wide range of POPs in numerous environmental samples necessitates the development of high-throughput analytical platforms. researchgate.net These platforms are designed to increase sample throughput, reduce analysis time, and lower costs without compromising data quality. shimadzu.comthermofisher.com The use of gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) is one such advancement, offering rapid analysis times. researchgate.net For instance, methods have been developed that reduce the chromatographic separation time for prevalent PCBs to as little as 8 minutes, allowing for the analysis of over 100 samples per day on a single instrument. researchgate.net
In these high-throughput methods, isotope dilution mass spectrometry (IDMS) using labeled standards like this compound is indispensable. duq.edu IDMS provides superior accuracy and precision, especially at the low concentrations typical of environmental samples, by correcting for analyte loss during sample preparation and for matrix effects during analysis. duq.edu The development of methods using hydrogen as a carrier gas instead of the more expensive helium also contributes to the cost-effectiveness of large-scale monitoring programs, with studies showing comparable performance for PCB analysis. thermofisher.com
Table 2: Comparison of Analytical Platforms for PCB Monitoring
| Platform | Typical Throughput | Key Advantage | Role of Deuterated Standard |
| GC-High Resolution MS (GC-HRMS) | Low to Medium | High sensitivity and selectivity | Crucial: For definitive quantification via isotope dilution |
| GC-Triple Quadrupole MS (GC-MS/MS) | Medium to High | Excellent for target analysis in complex matrices | Essential: For accurate quantification and method validation |
| GC-Time of Flight MS (GC-TOFMS) | High | Fast acquisition, full-spectrum data | Essential: For quantification and deconvolution of co-eluting peaks researchgate.net |
| Comprehensive 2D GC (GCxGC-MS) | Low to Medium | Superior separation power for complex mixtures | Crucial: For quantifying specific congeners in overlapping isomer groups |
Computational Chemistry Approaches for Predicting Isotopic Effects and Metabolic Pathways
Computational chemistry provides powerful tools for investigating phenomena that are difficult to measure experimentally. nih.gov In the context of deuterated PCBs, quantum mechanical computations can predict kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs). nih.govresearchgate.net The KIE can reveal the rate-determining step in a metabolic reaction; a significant KIE upon substituting hydrogen with deuterium (B1214612) at a specific position suggests that the C-H bond is broken in the slowest step of the reaction. This information is invaluable for elucidating enzymatic mechanisms. researchgate.net
Furthermore, computational models are increasingly used to predict entire metabolic pathways. nih.govnih.gov By simulating the interaction of a PCB congener with metabolic enzymes like cytochrome P450, these models can predict the most likely sites of hydroxylation or other transformations. t3db.ca When applied to this compound, these models can predict how the presence of deuterium at specific positions will alter the metabolic profile compared to the non-deuterated analogue. For example, if a C-D bond is at a primary site of metabolic attack, the KIE may slow down the reaction, potentially shunting metabolism towards alternative pathways. researchgate.net These computational predictions guide experimental studies and aid in the interpretation of complex metabolite data from non-targeted screening. nih.gov
Table 3: Predicted Isotopic Effects on the Metabolism of 2,2',5-Trichlorobiphenyl
| Metabolic Reaction | Position of Deuteration | Predicted Isotopic Effect | Implication for Research |
| C-4 Hydroxylation | 3,4,4',6,6'-D5 | Significant KIE | Slower formation of 4-hydroxy metabolite; potential metabolic switching |
| C-6' Hydroxylation | 3,4,4',6,6' -D5 | Significant KIE | Slower formation of 6'-hydroxy metabolite |
| Reductive Dechlorination | N/A (not C-H bond cleavage) | No Primary KIE | Rate should be unaffected by deuteration of the aromatic ring |
| Phenyl-Phenyl Bond Rotation | N/A | EIE on Conformation | May slightly alter the equilibrium between different rotational isomers (atropisomers) |
This table presents theoretical predictions based on established principles of kinetic isotope effects.
Future Directions in Tracer Studies and Isotope Tracing for Persistent Organic Pollutants
Isotope tracing is a cornerstone of environmental science, providing direct insights into the movement and transformation of pollutants. zeochem.comusgs.gov The use of stable isotope-labeled compounds like this compound as tracers will continue to be vital in understanding the long-term fate of POPs. vlaamsparlement.be Future research will likely focus on several key areas.
One direction is the use of compound-specific isotope analysis (CSIA) to track the degradation of POPs in the field. By measuring the isotopic composition of a contaminant plume, scientists can determine the extent of natural degradation. Laboratory studies using deuterated standards help to calibrate the isotopic fractionation factors associated with specific degradation pathways.
Another emerging area is the application of isotope tracing in food web studies to understand the biomagnification of POPs. researchgate.net By introducing a labeled compound at the base of a controlled ecosystem, researchers can precisely track its transfer and accumulation through different trophic levels. researchgate.net Finally, as new POPs are identified, deuterated analogues will need to be synthesized to support monitoring and research, ensuring the continued effectiveness of international regulations like the Stockholm Convention. vlaamsparlement.benih.govwaterjpi.eu The development of advanced models that can predict the future environmental concentrations and risks of POPs will rely heavily on data generated from these sophisticated tracer and monitoring studies. envision-dtp.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
